molecular formula C9H7N3O B2626697 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde CAS No. 138624-58-5

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B2626697
CAS No.: 138624-58-5
M. Wt: 173.175
InChI Key: QKXBTXPBQRIDNF-UHFFFAOYSA-N
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Description

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . It is a part of the 1,2,4-triazole-containing scaffolds, which are known for their significant effect on the process of discovering new structures for pharmaceutical applications .


Synthesis Analysis

A series of novel 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .


Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been established using various spectral data analyses, including IR, 1H-NMR, 13C-NMR spectra, and HRMS .

Scientific Research Applications

Crystal Structure Analysis

4-Phenyl-4H-1,2,4-triazole-3-carbaldehyde and its derivatives are studied for their crystal structures, contributing to the understanding of their chemical behavior and potential applications. For instance, compounds related to this chemical have been reported to exhibit α-glycosidase inhibition activity, which is significant in medicinal chemistry (Gonzaga et al., 2016).

Antimicrobial and Antioxidant Activities

These compounds have been synthesized and characterized, displaying promising in vitro anti-bacterial, anti-fungal, and anti-oxidant activities. Their potential as antimicrobial agents has been further supported by in silico molecular docking studies, demonstrating good affinity towards specific bacterial enzymes (Bhat et al., 2016).

Tuberculosis Inhibitory Activity

Certain derivatives of this compound have shown inhibitory activity against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment. Structure-activity relationship studies have highlighted the importance of specific structural features for their anti-tubercular activity (Costa et al., 2006).

Synthesis of Novel Compounds

The compound and its derivatives serve as key intermediates in the synthesis of novel compounds with potential biological activities. These include various derivatives synthesized through methods like condensation and 1,3-dipolar cycloaddition reactions, indicating the versatility of these compounds in chemical synthesis (Swamy et al., 2019), (Rao et al., 2017).

Probe Design for Homocysteine Detection

A new fluorescence probe based on this compound has been designed and synthesized, showcasing high selectivity and sensitivity toward homocysteine, a biomarker in the medical field. This probe has potential applications in researching the effects of homocysteine in biological systems (Chu et al., 2019).

Ligand Synthesis for Rational Design

The reaction of this compound with other compounds leads to the formation of novel ligands, indicating its potential in rational design and tailoring for specific applications in chemistry (Feng et al., 2008).

Safety and Hazards

While specific safety and hazards information for 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

4-phenyl-4H-1,2,4-triazole-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction with cytochrome P450 can lead to the inhibition of its enzymatic activity, thereby affecting the metabolic pathways in which this enzyme is involved . Additionally, this compound can bind to proteins and other biomolecules, altering their structure and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, this compound can induce cell death in cancer cells, making it a potential candidate for anticancer therapies . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This compound can also interact with DNA and RNA, leading to changes in gene expression and protein synthesis. Additionally, this compound can modulate the activity of signaling molecules, such as kinases and phosphatases, which play critical roles in cellular signaling pathways.

Properties

IUPAC Name

4-phenyl-1,2,4-triazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-6-9-11-10-7-12(9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXBTXPBQRIDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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